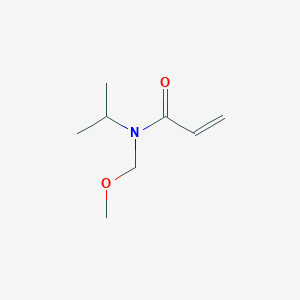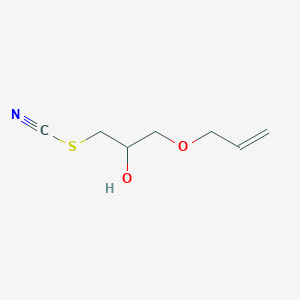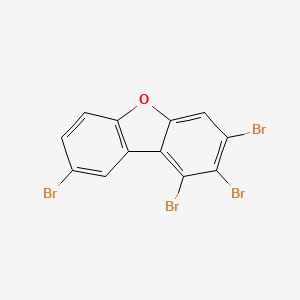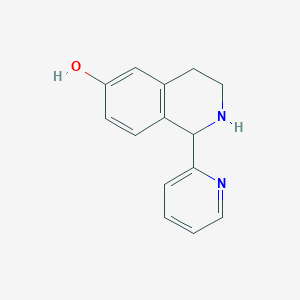![molecular formula C17H28N4OSi B12570883 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine CAS No. 178685-42-2](/img/structure/B12570883.png)
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine is an organic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring The piperazine ring is further substituted with a trimethylsilyl group and a pentynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then coupled with the pyrimidine ring. The trimethylsilyl group is introduced through a silylation reaction, and the pentynyl chain is added via a Sonogashira coupling reaction. The reaction conditions often involve the use of palladium catalysts and copper iodide as a co-catalyst, with solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form other products.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols, with reaction conditions tailored to the specific substitution desired .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Wirkmechanismus
The mechanism of action of 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release or receptor activity. The trimethylsilyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-4-(trimethylsilyl)pyrimidine: Similar in structure but lacks the piperazine ring and pentynyl chain.
5-(Trimethylsilyl)-4-pentyn-1-ol: Contains the trimethylsilyl and pentynyl groups but lacks the pyrimidine and piperazine rings
Uniqueness
The uniqueness of 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring allows for interactions with biological targets, while the trimethylsilyl group enhances its chemical stability and lipophilicity .
Eigenschaften
CAS-Nummer |
178685-42-2 |
|---|---|
Molekularformel |
C17H28N4OSi |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
5-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]pent-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C17H28N4OSi/c1-22-16-14-18-15-19-17(16)21-11-9-20(10-12-21)8-6-5-7-13-23(2,3)4/h14-15H,5-6,8-12H2,1-4H3 |
InChI-Schlüssel |
XZSHIMNLPLTCON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CN=C1N2CCN(CC2)CCCC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)


![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)





![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)

![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
